molecular formula C10H12ClNO B13223994 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13223994
M. Wt: 197.66 g/mol
InChI Key: PTADXHYVQLXHNR-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.

    Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels in the brain, thereby providing neuroprotection. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12ClNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3

InChI Key

PTADXHYVQLXHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)Cl

Origin of Product

United States

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